molecular formula C17H25BrO2 B8282732 11-(4-Bromophenyl)undecanoic acid CAS No. 89201-90-1

11-(4-Bromophenyl)undecanoic acid

Cat. No. B8282732
Key on ui cas rn: 89201-90-1
M. Wt: 341.3 g/mol
InChI Key: PRVHNIHTBLVKPO-UHFFFAOYSA-N
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Patent
US09181292B2

Procedure details

By the similar procedure of synthesis of B10, compound B2 (330 mg, 0.643 mmol) and 4-bromobenzaldehyde (91.5 mg, 0.495 mmole) were used as starting materials to afford B18 (98.0 mg, 0.287 mmol, 58%) as off-white solids. mp: 91° C. 1H-NMR (CDCl3, 400 MHz) δ 7.37 (d, J=8.3 Hz, 1H), 7.02 (d, J=8.3 Hz, 2H), 2.53 (t, J=7.6 Hz, 2H), 2.34 (t, J=7.5 Hz, 2H), 1.52-1.63 (m, 4H), 1.20-1.37 (m, 12H). 13C-NMR (CDCl3, 100 MHz) δ 179.94, 141.79, 141.79, 131.22, 130.14, 119.22, 35.31, 34.11, 31.27, 29.44, 29.38, 29.36, 29.19, 29.12, 29.03, 24.68. HRMS (ESI) calculated C17H26BrO2 [M+H]+: 341.1116, found: 341.1111.
Quantity
330 mg
Type
reactant
Reaction Step One
Quantity
91.5 mg
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br-].[C:2]([CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)([OH:4])=[O:3].[Br:33][C:34]1[CH:41]=[CH:40][C:37]([CH:38]=O)=[CH:36][CH:35]=1>>[Br:33][C:34]1[CH:41]=[CH:40][C:37]([CH2:38][CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][C:2]([OH:4])=[O:3])=[CH:36][CH:35]=1 |f:0.1|

Inputs

Step One
Name
Quantity
330 mg
Type
reactant
Smiles
[Br-].C(=O)(O)CCCCCCCCC[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
91.5 mg
Type
reactant
Smiles
BrC1=CC=C(C=O)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to afford B18 (98.0 mg, 0.287 mmol, 58%) as off-white solids

Outcomes

Product
Name
Type
Smiles
BrC1=CC=C(C=C1)CCCCCCCCCCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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